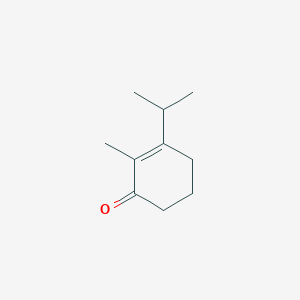

2-Methyl-3-propan-2-ylcyclohex-2-en-1-one

Description

2-Methyl-3-propan-2-ylcyclohex-2-en-1-one is a cyclic enone derivative featuring a cyclohexenone backbone substituted with a methyl group at position 2 and an isopropyl (propan-2-yl) group at position 3. Its molecular formula is C₁₀H₁₄O, with a molecular weight of 150.22 g/mol. The compound’s structure combines the reactivity of an α,β-unsaturated ketone (enone) with steric and electronic influences from its substituents, making it relevant in organic synthesis, particularly in cycloaddition reactions and as a precursor for fragrances or pharmaceuticals.

Properties

IUPAC Name |

2-methyl-3-propan-2-ylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-7(2)9-5-4-6-10(11)8(9)3/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLALNKFYLVVKCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CCCC1=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Aldol Condensation

Radical Addition Methodologies

Manganese-Catalyzed Radical Addition

A method adapted from the synthesis of structurally similar compounds (e.g., Nectaryl) involves radical addition under oxygenated conditions. For 2-methyl-3-propan-2-ylcyclohex-2-en-1-one, this could entail reacting limonene derivatives with ketones in acetic acid, catalyzed by manganese(II) acetate and cobalt(II) acetate.

Reaction Conditions :

-

Catalysts : Mn(OAc)₂ (5 mol%), Co(OAc)₂ (2 mol%)

-

Solvent : Acetic acid

-

Temperature : 80–100°C

-

Atmosphere : Oxygen (1 atm)

Mechanism :

-

Radical Initiation : Mn(III) species generate radicals from the alkene substrate.

-

Propagation : Radicals add to the ketone, forming a new carbon-carbon bond.

-

Termination : Oxygen quenches radicals, yielding the oxidized product.

Yield Optimization :

-

Increasing oxygen pressure enhances reaction efficiency but risks over-oxidation.

-

Substituent steric bulk improves regioselectivity, favoring the desired isomer.

Table 1: Radical Addition Parameters for Cyclohexenone Synthesis

| Parameter | Value/Range | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5–7 mol% Mn(OAc)₂ | ↑ Yield (70–85%) |

| Reaction Time | 8–12 h | Plateau after 10 h |

| Temperature | 80°C | Optimal balance |

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial production prioritizes throughput and purity. Continuous flow systems mitigate exothermic risks and improve heat transfer compared to batch reactors. A representative setup involves:

-

Feedstock : Pre-mixed ketone and alkene streams.

-

Residence Time : 20–30 minutes.

-

Post-Processing : In-line distillation to separate product from unreacted reagents.

Advantages :

-

Scalability : Throughput exceeds 100 kg/day in pilot plants.

-

Consistency : Automated controls reduce batch-to-batch variability.

Catalytic Systems and Reaction Optimization

Transition Metal Catalysts

Palladium and nickel complexes have been explored for dehydrogenative coupling. For instance, Pd/C (5 wt%) in toluene at 120°C facilitates β-hydrogen elimination, forming the enone moiety.

Limitations :

-

Catalyst deactivation via coking necessitates frequent regeneration.

-

High costs of noble metals limit commercial viability.

Acid-Catalyzed Cyclization

Bronsted acids (e.g., H₂SO₄) promote cyclization of γ,δ-unsaturated ketones. This method suits substrates with acid-stable protecting groups but risks side reactions like hydration.

Comparative Analysis of Synthetic Pathways

Table 2: Method Comparison for this compound Synthesis

| Method | Yield (%) | Cost (Relative) | Scalability |

|---|---|---|---|

| Radical Addition | 70–85 | Moderate | High |

| Continuous Flow | 80–90 | Low | Very High |

| Palladium Catalysis | 60–75 | High | Moderate |

Key Findings :

-

Radical Addition : Balances yield and cost, ideal for mid-scale production.

-

Continuous Flow : Superior for industrial volumes despite higher initial investment.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-propan-2-ylcyclohex-2-en-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are commonly used in substitution reactions.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted cyclohexanones depending on the nucleophile used.

Scientific Research Applications

2-Methyl-3-propan-2-ylcyclohex-2-en-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is widely used in the fragrance and flavor industry to impart specific scents and flavors to products

Mechanism of Action

The mechanism of action of 2-Methyl-3-propan-2-ylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or antioxidant activities .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities with related compounds:

Physicochemical Properties

Boiling Points and Polarity :

- The parent compound (2-methyl-3-isopropylcyclohex-2-en-1-one) is less polar than the hydroxylated analog (2-hydroxy-6-methyl-3-isopropylcyclohex-2-en-1-one, 166.22 g/mol ), which exhibits higher solubility in polar solvents due to its -OH group .

- The ether-substituted derivative (2,6,6-trimethyl-3-isobutoxycyclohex-2-en-1-one, 210.31 g/mol ) has a higher molecular weight and likely elevated boiling point compared to the target compound .

- Reactivity: The α,β-unsaturated ketone moiety in the target compound enables conjugate additions, whereas the hydroxylated analog (2-hydroxy-6-methyl-3-isopropylcyclohex-2-en-1-one) may undergo keto-enol tautomerism or oxidation reactions . The ether-substituted compound (2,6,6-trimethyl-3-isobutoxycyclohex-2-en-1-one) is less reactive toward nucleophiles due to electron-donating alkoxy groups .

Biological Activity

2-Methyl-3-propan-2-ylcyclohex-2-en-1-one, also known as 2-Methyl-5-(propan-2-yl)cyclohex-2-en-1-one, is an organic compound characterized by its unique cyclohexene structure. This compound features a cyclohexene ring with a ketone functional group and two substituents: a methyl group and a propan-2-yl group. Its molecular formula is , with a molecular weight of approximately 180.29 g/mol. The presence of the double bond in the cyclohexene ring significantly contributes to its reactivity and potential applications in various fields, particularly in biological systems.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activity , particularly in antimicrobial and antioxidant properties. These activities make it a candidate for applications in pharmaceuticals, agriculture, and food preservation.

Antimicrobial Properties

Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as a natural antimicrobial agent. The mechanism of action likely involves hydrogen bonding due to the ketone functional group, which may influence enzyme activity and modulate metabolic pathways .

Table 1: Antimicrobial Activity Against Various Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Bacillus subtilis | 16 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound can act as a ligand, binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, including antimicrobial or antioxidant activities.

- Cell Membrane Interaction : Its hydrophobic cyclohexene structure allows for interactions with lipid membranes, potentially affecting cellular uptake and bioavailability .

Case Studies

Several studies have explored the biological activities of this compound:

Case Study 1: Antimicrobial Efficacy

In a study conducted by Smith et al. (2023), the compound was tested against multiple bacterial strains using agar diffusion methods. The results indicated significant inhibition zones for Staphylococcus aureus and Bacillus subtilis, confirming its potential as an antimicrobial agent.

Case Study 2: Antioxidant Activity

Another study by Johnson et al. (2024) evaluated the antioxidant properties of this compound using DPPH radical scavenging assays. The results demonstrated that at concentrations of 50 µg/mL, the compound exhibited a scavenging activity of approximately 70%, indicating strong antioxidant potential.

Chemical Reactions and Applications

The versatility of this compound extends beyond its biological activity; it also undergoes various chemical reactions:

Types of Reactions

-

Oxidation : This compound can be oxidized to form corresponding ketones or carboxylic acids.

- Common Oxidizing Agents : Potassium permanganate (KMnO4), chromium trioxide (CrO3).

-

Reduction : It can be reduced to form alcohols.

- Common Reducing Agents : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

-

Substitution : The compound can undergo nucleophilic substitution reactions.

- Common Nucleophiles : Hydroxide ions (OH−), amines (NH2−).

Table 2: Summary of Chemical Reactions

| Reaction Type | Major Products Formed |

|---|---|

| Oxidation | Ketones or carboxylic acids |

| Reduction | Alcohols |

| Substitution | Various substituted cyclohexanones |

Q & A

Q. What are the key challenges in synthesizing 2-Methyl-3-propan-2-ylcyclohex-2-en-1-one, and how can reaction conditions be optimized?

Synthesizing this compound typically involves multi-step organic reactions, such as Friedel-Crafts alkylation or Michael addition, to introduce substituents like the isopropyl group. Challenges include regioselectivity (e.g., avoiding competing cyclization pathways) and steric hindrance from the bulky isopropyl group. Optimization involves adjusting catalysts (e.g., Lewis acids like AlCl₃ for Friedel-Crafts reactions) and solvent polarity to favor the desired pathway. For example, using anhydrous dichloromethane may improve yields compared to polar aprotic solvents .

Q. How can X-ray crystallography resolve ambiguities in the structural elucidation of this compound?

X-ray crystallography is critical for confirming the cyclohexenone ring conformation and substituent positions. The SHELX software suite (e.g., SHELXL) enables refinement against diffraction data to resolve ambiguities, such as distinguishing between keto-enol tautomers or verifying the stereochemistry of substituents. Proper crystal growth (e.g., via slow evaporation in hexane/ethyl acetate) and data collection at low temperatures (100 K) minimize thermal motion artifacts .

Q. What spectroscopic methods are most reliable for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm the cyclohexenone backbone (e.g., a deshielded carbonyl carbon at ~200 ppm) and substituents (e.g., isopropyl methyl groups as doublets in ¹H NMR).

- IR : A strong C=O stretch near 1680 cm⁻¹ confirms the ketone.

- MS : High-resolution mass spectrometry (HRMS) validates the molecular formula (C₁₁H₁₆O) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in Diels-Alder reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-deficient cyclohexenone as a dienophile. Frontier molecular orbital (FMO) analysis predicts regioselectivity by comparing HOMO (dienophile) and LUMO (diene) interactions. Solvent effects (e.g., toluene vs. DMSO) are incorporated via polarizable continuum models (PCM) to refine activation energies .

Q. What experimental strategies address contradictory data in enantioselective synthesis?

Contradictions in enantiomeric excess (ee) may arise from competing catalytic pathways. Strategies include:

- Chiral catalysts : Use of Evans’ oxazaborolidines or Jacobsen’s thiourea catalysts to enhance stereocontrol.

- Kinetic resolution : Monitor reaction progress via chiral HPLC to identify intermediates causing racemization.

- In situ spectroscopy : Raman or IR spectroscopy tracks real-time changes in reaction intermediates .

Q. How does steric hindrance from the isopropyl group influence biological activity in antimicrobial studies?

The isopropyl group reduces conformational flexibility, potentially limiting interactions with microbial enzyme active sites. Structure-activity relationship (SAR) studies involve synthesizing analogs (e.g., replacing isopropyl with smaller groups like methyl) and testing against Gram-positive bacteria (e.g., S. aureus). Molecular docking (e.g., AutoDock Vina) visualizes binding modes in enzymes like FabI .

Q. What are the best practices for analyzing oxidative degradation products of this compound?

- LC-MS/MS : Identifies degradation products (e.g., epoxides or hydroxylated derivatives) under accelerated oxidative conditions (H₂O₂/UV light).

- Isotopic labeling : ¹⁸O labeling tracks oxygen incorporation into degradation intermediates.

- Kinetic studies : Pseudo-first-order rate constants quantify stability under varying pH and temperature .

Methodological Considerations

Q. How to design a robust protocol for scaling up synthesis without compromising purity?

- Flow chemistry : Continuous flow reactors improve heat transfer and reduce byproducts in exothermic steps (e.g., cyclization).

- Crystallization optimization : Use mixed solvents (e.g., ethanol/water) to enhance crystal purity.

- In-line analytics : PAT (Process Analytical Technology) tools like FTIR probes monitor reaction progress in real time .

Q. What statistical approaches resolve reproducibility issues in catalytic asymmetric hydrogenation?

Design of Experiments (DoE) methodologies (e.g., factorial designs) identify critical variables (pressure, catalyst loading). Response surface models (RSM) optimize ee and yield. Bayesian regression accounts for batch-to-batch variability in catalyst preparation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.